N-[5-[(4-chlorophenyl)sulfonyl]-4-(diethylamino)-2-pyrimidinyl]-N,N-dimethylamine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, new derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford an intermediate. This intermediate was then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines to give the final sulfonamides .Scientific Research Applications
Synthesis of Novel Compounds
- Research has demonstrated the synthesis of new sulfapyrimidine and pyrazolo[1,5-a]pyrimidine derivatives, highlighting the reactivity of pyrimidine compounds in basic medium, potentially offering a pathway to discover new chemical entities with varied applications (Ahmed et al., 2023).
- Another study focused on the synthesis and antiviral activity of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid. This synthesis route could lead to compounds with specific biological activities (Chen et al., 2010).
Material Science and Polymer Chemistry
- Research on soluble polyimides with pendant carboxyl groups, blocked with photopolymerizable (meth)acrylamides, revealed negative-tone behavior upon UV irradiation. This work underlines the importance of these compounds in developing photosensitive polyimide films for electronic applications (Fukushima et al., 2003).
- Another study synthesized novel soluble fluorinated polyamides containing pyridine and sulfone moieties, demonstrating their potential for use in advanced material applications due to their low dielectric constants, high thermal stability, and transparency (Liu et al., 2013).
Organic Synthesis and Chemical Transformations
- A study on the synthesis of aza-aromatic hydroxylamine-O-sulfonates and their application in nucleophilic addition–electrophilic 5-endo-trig cyclization showcased a novel method for generating heterocyclic compounds, which could have implications in drug discovery and synthetic chemistry (Sączewski et al., 2011).
- The synthesis and chemical conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine, leading to various heterocyclic compounds, illustrate the versatility of pyridine derivatives in organic synthesis and the potential for developing new pharmacophores (Krichevsky et al., 2003).
Future Directions
The future directions for research on this compound could involve exploring its potential biological activities, given the known activities of sulfonamide derivatives . Additionally, further studies could be conducted to fully elucidate its physical and chemical properties, as well as its safety profile.
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-4-N,4-N-diethyl-2-N,2-N-dimethylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN4O2S/c1-5-21(6-2)15-14(11-18-16(19-15)20(3)4)24(22,23)13-9-7-12(17)8-10-13/h7-11H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFMMFRPFUUHDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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